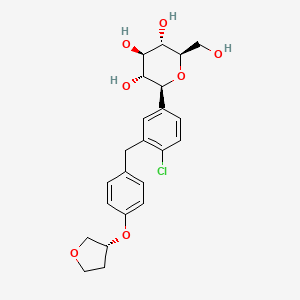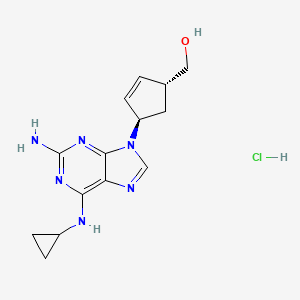![molecular formula C30H28N6O9 B600943 3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid CAS No. 180603-76-3](/img/structure/B600943.png)
3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid
Overview
Description
A metabolite of Candesartan
Scientific Research Applications
Angiotensin II Receptor Antagonist Synthesis
This compound, closely related to benzimidazole-7-carboxylic acids, has been extensively studied for its potential as an angiotensin II (AII) receptor antagonist. Notably, research by Kubo et al. (1993) focused on improving the oral bioavailability of similar compounds by synthesizing prodrugs. They found that certain ester derivatives significantly increased oral bioavailability and potentiated the inhibitory effect on AII-induced pressor response in rats, with TCV-116 being highlighted as a promising candidate for clinical evaluation (Kubo et al., 1993).
In another study, the inhibitory potency of Candesartan (TCV-116) and its metabolite CV-11974 on angiotensin II-induced responses in vascular smooth muscle cells was assessed. Both compounds showed considerable inhibition of specific binding of angiotensin II to cells and inhibited the angiotensin II-induced increase in [3H]thymidine incorporation, with CV-11974 showing higher potency (Flesch et al., 1995).
Potential in Aurora Kinase Inhibition
The compound is structurally related to inhibitors of Aurora kinase, a protein involved in cell division. A patent by ロバート ヘンリー,ジェームズ (2006) discusses compounds that inhibit Aurora A and may be useful in treating cancer. Although not the exact compound, the structural relevance indicates potential research interest in this area (ロバート ヘンリー,ジェームズ, 2006).
Interaction Studies
Research by Dmitry et al. (2015) delved into the interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing derivatives, showing that certain reactions lead to linearly linked products. The structural similarities suggest potential relevance in understanding the reactivity and interaction of this compound (Dmitry et al., 2015).
PPARgamma Agonist Activity
A paper by Cobb et al. (1998) discussed compounds with peroxisome proliferator-activated receptor gamma (PPARgamma) agonist activity, indicating potential relevance in type 2 diabetes treatment. The structural components of these compounds share similarities with the target compound, suggesting possible research interest in metabolic disorders (Cobb et al., 1998).
properties
IUPAC Name |
3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O9/c1-2-44-30-31-20-9-5-8-19(28(40)41)21(20)35(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-33-34-36(26)27-24(39)22(37)23(38)25(45-27)29(42)43/h3-13,22-25,27,37-39H,2,14H2,1H3,(H,40,41)(H,42,43)/t22-,23-,24-,25?,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWIRVSYWBHDIC-YVXCHSQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C6C(C(C(C(O6)C(=O)O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5[C@@H]6[C@@H]([C@@H]([C@H](C(O6)C(=O)O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46780161 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)
